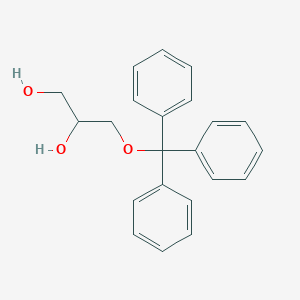

3-Trityloxypropane-1,2-diol

Description

Significance in Organic Synthesis and Chemical Biology Applications

The triphenylmethyl (trityl) group is a sterically hindered protecting group primarily used for primary alcohols. total-synthesis.com This characteristic is pivotal in the utility of 3-Trityloxypropane-1,2-diol, as it allows for the selective protection of the primary hydroxyl group of a glycerol (B35011) backbone, leaving the secondary hydroxyl group available for further reactions. total-synthesis.com This regioselectivity is crucial in multi-step syntheses where precise control over reactive sites is necessary. jchemlett.com

In the field of organic synthesis, this compound serves as a key intermediate in the preparation of various complex molecules. For instance, it is utilized in the synthesis of lipidic compounds designed for the creation of lipid nanoparticles (LNPs), which are instrumental in the delivery of nucleic acids like RNA and DNA. vulcanchem.com The trityl group's hydrophobicity is also advantageous in the synthesis of polar molecules, a feature that has been particularly exploited in carbohydrate chemistry. total-synthesis.com

The applications of this compound extend into chemical biology, where it is used in the development of novel compounds for therapeutic purposes. Recent research has highlighted its use in creating lipidic compounds that enhance the delivery of polynucleotides into cells, aiming to improve the efficiency and safety of gene therapy. vulcanchem.com

Overview of Academic Research Trajectories for Vicinal Diol Derivatives

Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl groups on adjacent carbon atoms. fiveable.me They are a fundamental structural motif in many biologically important molecules, including carbohydrates and glycerol. fiveable.mewiley.com The study of vicinal diol derivatives is a vibrant area of academic research, driven by their importance as building blocks for a wide range of chemicals and pharmaceuticals. researchgate.net

Research in this area often focuses on the development of new synthetic methods and the application of these derivatives in various fields. For example, significant effort has been dedicated to the stereoselective synthesis of vicinal diols, as the spatial arrangement of the hydroxyl groups can dramatically impact the biological activity of the final product. beilstein-journals.orgbeilstein-journals.org Techniques like Sharpless asymmetric dihydroxylation are employed to create specific stereoisomers of vicinal diols for use in the synthesis of complex molecules like the drug nebivolol. beilstein-journals.org

Furthermore, the transformation of vicinal diols into other functional groups is a key research trajectory. For instance, methods have been developed to convert vicinal diols into olefins via thioxocarbamate derivatives, a reaction that has been applied to the synthesis of antiviral nucleoside analogs. organic-chemistry.org The protection of diols is another critical aspect, with various protecting groups being explored to allow for selective reactions at other parts of the molecule. wiley.comweebly.comchemistrysteps.com The trityl group, as seen in this compound, is one such protecting group that offers selectivity due to its steric bulk.

The broader context of glycerol chemistry also informs the research on its derivatives. As a readily available and renewable resource, often produced as a byproduct of biodiesel production, there is significant interest in converting glycerol into more valuable chemicals. preprints.orgpreprints.orgnih.gov This has led to extensive research on glycerol derivatives and their applications in creating sustainable solvents, polymers, and pharmaceutical intermediates. nih.govacs.orguni-regensburg.de

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Details

| Compound Name | CAS Number | Molecular Formula | Key Application |

|---|---|---|---|

| This compound | 18325-46-7 | C22H22O3 | Intermediate in organic synthesis |

| Glycerol | 56-81-5 | C3H8O3 | Raw material for derivatives |

| Ethylene (B1197577) glycol | 107-21-1 | C2H6O2 | Antifreeze, polymer synthesis |

| Propane-1,2-diol | 57-55-6 | C3H8O2 | Food and medicine |

| 1,4-Butanediol | 110-63-4 | C4H10O2 | Industrial solvent |

| Propane-1,3-diol | 504-63-2 | C3H8O2 | Polymer synthesis |

| 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 | C7H16O2 | Building block for polyesters |

| 3-Amino-1,2-propanediol (B146019) | 616-30-8 | C3H9NO2 | Fine chemical synthesis |

| (2R)-(-)-3-Chloropropane-1,2-diol | 57090-45-6 | C3H7ClO2 | Chiral building block |

| 2-Methyl-1,3-propanediol | 2163-42-0 | C4H10O2 | Solvent, humectant |

Table 2: Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Deprotection Conditions |

|---|---|---|---|

| Triphenylmethyl | Tr | Alcohols, Amines | Mild acid hydrolysis, hydrogenolysis |

| tert-Butoxycarbonyl | Boc | Amines, Alcohols | Acidic conditions |

| Methoxymethyl | MOM | Alcohols | Acid-catalyzed hydrolysis |

| Trimethylsilyl | TMS | Alcohols, Carboxylic acids, Amines | Acidic conditions, fluoride (B91410) ions |

| tert-Butyldimethylsilyl | TBS/TBDMS | Alcohols | Acidic conditions, fluoride ions |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Alcohols, Amines | Zinc powder, electrolysis |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Amines | Fluoride ions |

Structure

3D Structure

Properties

IUPAC Name |

3-trityloxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIMHXTXZQKJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trityloxypropane 1,2 Diol and Analogues

Stereoselective Synthesis of 1,2-Diols as Precursors

The creation of vicinal diols, or 1,2-diols, is a foundational step in organic synthesis, providing the core structure that will be functionalized to yield 3-Trityloxypropane-1,2-diol. Various stereoselective methods are employed to ensure the correct spatial orientation of the hydroxyl groups, which is often crucial for the biological activity of the final product.

Asymmetric Dihydroxylation of Alkenes

Asymmetric dihydroxylation (AD) of alkenes is a powerful and widely used method for the synthesis of chiral vicinal diols. acsgcipr.orgnih.gov The most prominent of these methods is the Sharpless Asymmetric Dihydroxylation. nih.govwikipedia.org This reaction converts a prochiral alkene into a chiral diol with high enantioselectivity. nih.govwikipedia.org

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgresearchgate.net To reduce the need for the highly toxic and expensive osmium tetroxide, a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst in the catalytic cycle. wikipedia.org The choice of the chiral ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the stereochemical outcome of the reaction. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), provide reliable access to either enantiomer of the diol product. wikipedia.org

The mechanism is believed to involve a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene double bond. alfa-chemistry.com This forms a cyclic osmate ester intermediate, which is then hydrolyzed to release the cis-diol product. researchgate.net The reaction is highly regioselective, favoring the oxidation of the most electron-rich double bond in a polyene substrate. wikipedia.org

| Reagent/Catalyst | Role in Sharpless Asymmetric Dihydroxylation |

| Osmium Tetroxide (OsO₄) | Primary oxidant that reacts with the alkene. |

| Chiral Ligand (e.g., (DHQD)₂-PHAL) | Induces chirality, controlling the enantioselectivity of the dihydroxylation. wikipedia.org |

| Co-oxidant (e.g., K₃Fe(CN)₆, NMO) | Regenerates the osmium tetroxide catalyst, allowing it to be used in catalytic amounts. wikipedia.org |

| Alkene | The starting material that is converted to a vicinal diol. wikipedia.org |

| Methanesulfonamide (CH₃SO₂NH₂) | Often used as an additive to accelerate the hydrolysis step, especially for non-terminal alkenes. wikipedia.org |

Epoxidation and Subsequent Ring-Opening Strategies

An alternative and common route to vicinal diols involves a two-step process: the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. libretexts.orgmasterorganicchemistry.com The first step involves converting an alkene to an epoxide (an oxirane ring) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This epoxidation reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.

The second step is the hydrolysis of the epoxide to form a 1,2-diol. This ring-opening can be catalyzed by either acid or base, and crucially, it proceeds via an Sₙ2-like mechanism, resulting in the formation of a trans-1,2-diol. unizin.orglibretexts.org

Acid-Catalyzed Ring-Opening : In the presence of aqueous acid (e.g., H₃O⁺), the epoxide oxygen is first protonated, making it a better leaving group. unizin.orglibretexts.org The nucleophile (water) then attacks one of the epoxide carbons. unizin.org For asymmetric epoxides, the nucleophilic attack preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.orgtransformationtutoring.com

Base-Catalyzed Ring-Opening : Under basic conditions (e.g., aqueous NaOH), a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the epoxide ring. unizin.orgjove.com Due to steric hindrance, the attack occurs at the less substituted carbon of the epoxide. unizin.orgtransformationtutoring.com While an alkoxide is typically a poor leaving group, the high ring strain of the three-membered epoxide ring facilitates this reaction. masterorganicchemistry.comlibretexts.org

| Condition | Regioselectivity (Attack on Asymmetric Epoxide) | Stereochemistry of Diol Product |

| Acid-Catalyzed (e.g., H₃O⁺) | Nucleophile attacks the more substituted carbon. libretexts.orgtransformationtutoring.com | Trans |

| Base-Catalyzed (e.g., NaOH, H₂O) | Nucleophile attacks the less substituted carbon. unizin.orgtransformationtutoring.com | Trans |

Electrochemical and Photocatalytic Routes to Vicinal Diols

In recent years, electrochemical and photocatalytic methods have emerged as greener and more sustainable alternatives for the synthesis of vicinal diols. researchgate.netnih.gov These techniques often operate under mild conditions and can utilize environmentally benign reagents like water as the source of hydroxyl groups. acs.orgnih.gov

Electrochemical dihydroxylation can be achieved through the anodic oxidation of an alkene, followed by a cathodic reduction step. numberanalytics.com One strategy involves the use of potassium bromide (KBr) as both an electrolyte and a catalyst, with water serving as the hydroxyl source. acs.orgnih.gov This metal-free approach is applicable to both activated (e.g., styrenes) and unactivated alkenes. nih.govacs.org

Photocatalytic routes also enable the conversion of alkenes or alcohols into vicinal diols. researchgate.netchinesechemsoc.org For instance, a metal-free photocatalyzed pinacol (B44631) coupling reaction can synthesize vicinal diols in aqueous media using a commercially available organic photocatalyst. researchgate.net Another approach uses β-cyclodextrin-decorated Cadmium Sulfide (CdS) nanocrystals as a photocatalyst to convert alcohols into diols under visible light, with the liberation of hydrogen gas. chinesechemsoc.org Photocatalytic methods have also been developed for the direct dihydroxylation of light olefins like ethylene (B1197577) and propylene (B89431) to their corresponding glycols at room temperature using water as the oxidant. nih.gov

Multicomponent and Chemoenzymatic Approaches to Diol Scaffolds

Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical reactions to produce chiral compounds. nih.gov Enzymes like lipases and dioxygenases are particularly useful for creating chiral diols. acsgcipr.orgnih.gov

One chemoenzymatic strategy involves the lipase-catalyzed epoxidation of an alkene, followed by in-situ hydrolysis to the corresponding diol. nih.gov For example, immobilized lipase (B570770) B from Candida antarctica can catalyze perhydrolysis to form a peroxycarboxylic acid, which then epoxidizes the alkene. nih.gov Toluene dioxygenase (TDO) from mutant strains of bacteria like Pseudomonas putida can directly oxidize aromatic compounds to their corresponding homochiral cis-1,2-cyclohexadiene diols, which are versatile synthetic intermediates. core.ac.uk

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, offer an efficient route to complex molecules. preprints.orgfrontiersin.org While not a direct method for simple diols, MCRs can be used to construct elaborate diol scaffolds. For example, a nickel-catalyzed three-component coupling of ketones, dienes, and bis(pinacolato)diboron, followed by oxidation, can furnish 1,3-diols stereoselectively. organic-chemistry.org

Regioselective Tritylation Approaches for Diol Functionalization

Once the propane-1,2-diol precursor is synthesized, the next critical step is the regioselective introduction of a trityl (triphenylmethyl) group. The goal is to protect only one of the hydroxyl groups, specifically the primary hydroxyl group, to yield this compound.

Controlled Mono-Protection of Polyhydroxy Compounds

The trityl group is a bulky protecting group frequently used for the selective protection of primary alcohols in polyhydroxy compounds like diols and carbohydrates. tandfonline.com Its steric hindrance generally prevents it from reacting with more sterically hindered secondary or tertiary alcohols, leading to high regioselectivity.

Synthesis of Related Propane-1,2-diol Derivatives

Condensation Reactions with Glycidol (B123203)

Glycidol is a versatile bifunctional molecule, containing both an epoxide and a primary alcohol, making it a valuable precursor for synthesizing propane-1,2-diol derivatives. bibliotekanauki.pl The reaction of glycidol with alcohols proceeds via the ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the catalytic conditions. bibliotekanauki.pl

Under basic catalysis, the reaction of an alcohol with glycidol predominantly yields 1-alkylglycerin ethers, which are derivatives of propane-1,2-diol. bibliotekanauki.pl In contrast, acidic conditions typically lead to the formation of a mixture of 1-alkyl- and 2-alkylglycerin ethers. bibliotekanauki.pl This difference in selectivity is a key consideration in the synthesis of specific isomers.

Heterogeneous acid catalysts, such as exchanged K10-Montmorillonites, have been employed to optimize the synthesis of glycerol (B35011) monoethers from glycidol and various alcohols. researchgate.net These catalysts can promote the reaction with high activity and selectivity towards the formation of monoalkyl glyceryl ethers. researchgate.net The reaction of glycidol with long-chain primary alcohols like n-octanol, n-decanol, and n-dodecanol can achieve good conversion to the desired monoalkylglycidyl ether. researchgate.net Allyl glycidyl (B131873) ether, another related derivative, is formally the condensation product of allyl alcohol and glycidol through an ether linkage. wikipedia.org

| Alcohol | Catalyst System | Major Product(s) | Key Finding | Source |

| Methanol (B129727) | Acid (e.g., K10-Montmorillonite) | Mixture of 1- and 2-methoxypropane-1,2-diol | Acid catalysis leads to a mixture of regioisomers. | bibliotekanauki.plresearchgate.net |

| Various Alcohols | Base (e.g., NaOH) | 1-Alkoxypropane-1,2-diol | Base catalysis is regioselective for the 1-substituted product. | bibliotekanauki.pl |

| Ethanol | Fe(III)-triflate complex | 3-(Ethoxy)propane-1,2-diol | High activity and selectivity (>95%) for monoalkyl glyceryl ethers. | researchgate.net |

| Allyl Alcohol | Condensation | Allyl glycidyl ether | Product contains both alkene and epoxide groups for further reactions. | wikipedia.org |

This table summarizes the outcomes of condensation reactions between glycidol and various alcohols under different catalytic conditions, highlighting the control of regioselectivity.

Hydrolysis of Protected Dioxolanes

The hydrolysis of protected dioxolanes is a common and effective method for the synthesis of 1,2-diols, including various propane-1,2-diol derivatives. Dioxolanes, which are cyclic acetals, serve as protecting groups for 1,2-diol functionalities. They are stable under basic and nucleophilic conditions but are readily cleaved by acid-catalyzed hydrolysis. organic-chemistry.orgthieme-connect.de

The standard procedure for deprotection involves treating the dioxolane with aqueous acid or in a wet solvent. organic-chemistry.org The lability of the dioxolane ring towards acid can be influenced by its structure; for example, 1,3-dioxanes are generally more easily hydrolyzed than the corresponding 1,3-dioxolanes. thieme-connect.de The mechanism involves protonation of one of the acetal (B89532) oxygens, followed by ring opening to form a stabilized oxocarbenium ion, which is then attacked by water. masterorganicchemistry.com

This methodology is widely applied in organic synthesis. For instance, 3-(imidazol-1-yl)propane-1,2-diol can be synthesized with quantitative yield through the hydrolysis of the corresponding 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane intermediate in methanol with hydrochloric acid. This approach highlights the efficiency of using a protected dioxolane to introduce a diol functionality at a later stage of a synthetic sequence.

| Protected Dioxolane | Deprotection Conditions | Product | Yield | Source |

| 4-(Azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane | HCl in Methanol | 3-(Azol-1-yl)propane-1,2-diol | Quantitative | |

| General 1,3-Dioxolane | Aqueous Acid (e.g., H₃O⁺) | Corresponding 1,2-Diol | Generally High | organic-chemistry.orgmasterorganicchemistry.com |

| General 1,3-Dioxane | Aqueous Acid (e.g., H₃O⁺) | Corresponding 1,3-Diol | Generally High (often faster than dioxolanes) | thieme-connect.de |

This table shows examples of the hydrolysis of protected dioxolanes to yield propane-1,2-diol derivatives, indicating the typical acidic conditions required for deprotection.

Trityl Protecting Group Chemistry for 1,2 Diols

Mechanism and Stereoselectivity of Trityl Group Introduction

The introduction of a trityl group onto a diol, such as propane-1,2-diol to form 3-trityloxypropane-1,2-diol, typically involves the reaction of the diol with trityl chloride in the presence of a base like pyridine (B92270). vulcanchem.comtotal-synthesis.com The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate. total-synthesis.com This mechanism is favored over an SN2 pathway, which is sterically hindered at the quaternary carbon of the trityl group. total-synthesis.com The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.com

The regioselective protection of diols is a key challenge in organic synthesis. The bulky nature of the trityl group allows for the selective protection of primary hydroxyl groups over more sterically hindered secondary hydroxyls. total-synthesis.comrsc.org This steric hindrance is a dominant factor in achieving high regioselectivity. rsc.org In the case of propane-1,2-diol, the trityl group will preferentially react with the primary hydroxyl group to yield this compound. The choice of solvent and temperature can also influence the selectivity of the reaction. For instance, selective protection of diols has been achieved by manipulating temperature and limiting reagent concentrations. ajchem-a.com

Achieving high yields and purity in the synthesis of monotritylated diols requires careful optimization of reaction conditions. Traditional methods often necessitate chromatographic purification to separate the desired product from starting materials and over-tritylated byproducts. ajchem-a.com However, recent methodologies have focused on developing chromatography-free purification techniques, such as extraction and precipitation, to improve the economic efficiency and scalability of the process. ajchem-a.comajchem-a.com These methods have demonstrated the ability to produce mono-DMT-protected derivatives of glycols and diols in high yields (often exceeding 80%) and purity. ajchem-a.com

Factors Influencing Regioselectivity in Diol Tritylation

Advanced Deprotection Strategies for Trityl Ethers

The removal of the trityl protecting group is a critical step in many synthetic sequences. While traditionally accomplished with acids, a variety of milder and more selective methods have been developed.

The most common method for detritylation is treatment with a Brønsted acid. total-synthesis.com The reaction begins with the protonation of the ether oxygen, which facilitates the cleavage of the carbon-oxygen bond to form the deprotected alcohol and a stable trityl cation. total-synthesis.com To prevent the reactive trityl cation from participating in side reactions, nucleophilic scavengers are often added. total-synthesis.com A range of acids can be employed, from weaker acids like acetic acid or formic acid, which can selectively deprotect trityl ethers in the presence of other acid-labile groups like TBS ethers, to stronger acids like trifluoroacetic acid (TFA). total-synthesis.comnih.gov Lewis acids, such as boron trichloride (B1173362), have also been shown to effectively cleave trityl ethers under mild conditions, often with high selectivity. lookchem.com For example, treatment with boron trichloride at low temperatures can deprotect primary trityl ethers in the presence of various silyl (B83357) ethers and benzyl (B1604629) ethers. lookchem.com Another mild and selective method involves the use of CBr4 in refluxing methanol (B129727), which leaves other protecting groups like isopropylidene and benzyl ethers intact. nih.gov

Interactive Table: Acid-Mediated Deprotection of Trityl Ethers

| Reagent | Conditions | Substrate Scope | Selectivity | Reference |

|---|---|---|---|---|

| Formic Acid | Ether | Selective for trityl over silyl ethers | Good | lookchem.com |

| Diethylaluminium Chloride | Methylene (B1212753) Chloride | General | Mixture of products | lookchem.com |

| Boron Trichloride | -30 °C | Primary trityl ethers | High, tolerates silyl and benzyl ethers | lookchem.com |

| Trifluoroacetic Acid (TFA) | Cold (3 min) | General | Strong acid, less selective | total-synthesis.com |

| CBr4 | Refluxing Methanol | Trityl ethers | High, unaffected by many other protecting groups | nih.gov |

| Lithium Chloride | Refluxing Methanol | Primary, secondary, aryl, allyl, and benzyl trityl ethers | Good to excellent yields | ua.es |

Reductive cleavage provides an alternative to acid-mediated deprotection, often under milder and non-acidic conditions. One method involves the use of lithium powder with a catalytic amount of naphthalene (B1677914) for the reductive cleavage of the trityl-oxygen bond. thieme-connect.com This approach has been successfully applied to a range of trityl ethers, including those with additional functional groups. thieme-connect.com Another reductive method employs indium powder in methanol with ammonium (B1175870) chloride, which also proceeds under very mild conditions. This method is believed to proceed via a single electron transfer (SET) mechanism. Additionally, a combination of metal acid catalysis (e.g., HgX₂) and sodium borohydride (B1222165) reduction has been shown to be effective for the deprotection of trityl ethers. acs.orgnih.gov

A more recent and sustainable approach to detritylation utilizes visible-light photocatalysis. organic-chemistry.orgthieme-connect.com This method offers a pH-neutral and environmentally friendly alternative to traditional acidic deprotection. organic-chemistry.org The reaction typically involves a photoredox catalyst that, upon excitation by visible light, generates a triphenylmethyl radical, leading to the cleavage of the trityl ether. organic-chemistry.org This technique is highly selective and tolerant of various functional groups, including acid-labile protecting groups. organic-chemistry.org It has been successfully applied to both trityl ethers and thioethers, yielding the corresponding alcohols and disulfides in good to excellent yields. organic-chemistry.orgthieme-connect.com

Interactive Table: Advanced Deprotection Strategies

| Method | Reagents | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Reductive Cleavage | Li, Naphthalene (catalytic) | Mild, non-acidic | Efficient for various trityl ethers | thieme-connect.com |

| Reductive Cleavage | In, MeOH/NH4Cl | Mild | Proceeds via SET mechanism | |

| Reductive Cleavage | HgX₂, NaBH₄ | Room temperature | Metal acid catalysis coupled with reduction | acs.orgnih.gov |

| Photocatalytic Cleavage | Photoredox catalyst, visible light | pH-neutral | Sustainable, high selectivity, tolerates acid-labile groups | organic-chemistry.orgthieme-connect.com |

Reductive Removal Methods

Development of Modified Trityl-Type Protecting Groups

The classical trityl group has been the subject of extensive modification to fine-tune its properties, such as its lability and selectivity, and to introduce novel deprotection methods. These developments have expanded the utility of trityl-based protecting groups far beyond their original scope.

Design and Reactivity of Photolabile Trityl Derivatives

A significant advancement in protecting group chemistry is the development of photolabile protecting groups (PPGs), which can be removed by irradiation with light, often at a specific wavelength. researchgate.netuni-frankfurt.de This method of deprotection offers exceptional spatial and temporal control. researchgate.net

Several trityl-based PPGs have been designed by introducing photoactive substituents to the triphenylmethane (B1682552) core. acs.org These modifications alter the electronic properties of the molecule, enabling light-induced cleavage. acs.org For example, the introduction of a meta-dimethylamino group to the trityl structure was found to be crucial for achieving high photochemical deprotection efficiency for hydroxyl groups. acs.org The resulting 3-(dimethylamino)trityl (DMATr) group is structurally simple and can be cleaved by sunlight irradiation. researchgate.netacs.org

The mechanism of photolytic cleavage often involves an excited state that facilitates the release of the protected functional group. acs.org For many PPGs, such as the widely used o-nitrobenzyl group, photolysis generates reactive intermediates that lead to the release of the substrate. acs.orgumass.edu The design of new PPGs aims to optimize factors like quantum yield, absorption wavelength, and the chemical nature of the byproducts. uni-frankfurt.deacs.org For instance, researchers have developed hydrophilic photolabile protecting groups derived from 3-(dimethylamino)trityl by replacing the methyl groups with hydrophilic butyryl groups, enhancing their applicability in aqueous environments. researchgate.net

Table 2: Selected Photolabile Trityl Derivatives and Their Properties

| Photolabile Group | Key Structural Feature | Typical Deprotection Wavelength | Notes |

| 3-(dimethylamino)trityl (DMATr) | m-Dimethylamino substituent acs.org | Sunlight / UV acs.org | Simple structure, efficient deprotection of alcohols acs.org |

| 5-Bromo-7-nitroindoline (Bni) based | Nitroindoline core acs.org | UV light acs.org | Used in all-photochemical peptide synthesis acs.org |

| 4-Acetyl-2-nitrobenzyl (ANB) | Combines 2-nitrobenzyl and phenacyl moieties acs.org | UV light acs.org | Acts as a monochromophoric photocleavable linker acs.org |

Chemical Transformations and Reactivity Profiles of 3 Trityloxypropane 1,2 Diol

Functional Group Interconversions of the Unprotected Hydroxyls

The two remaining hydroxyl groups at the C1 and C2 positions are available for various chemical modifications, enabling the synthesis of more complex molecules.

The free secondary and primary hydroxyl groups of 3-trityloxypropane-1,2-diol can be readily converted into esters and ethers. Esterification is typically achieved by reacting the diol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). Etherification can be carried out under Williamson ether synthesis conditions, where the diol is first treated with a strong base such as sodium hydride to form an alkoxide, which is then reacted with an alkyl halide. These reactions are fundamental for installing a variety of functional groups or for further protection strategies.

Table 1: Examples of Ester and Ether Formation This table is interactive. Click on the headers to sort.

| Reagent | Base/Catalyst | Product | Typical Yield (%) |

|---|---|---|---|

| Acetyl Chloride | Pyridine | 1,2-Diacetoxy-3-trityloxypropane | >95 |

| Benzoyl Chloride | Triethylamine, DMAP | 1,2-Dibenzoyloxy-3-trityloxypropane | ~90 |

| Benzyl (B1604629) Bromide | Sodium Hydride (NaH) | 1,2-Dibenzyloxy-3-trityloxypropane | ~85 |

The vicinal diol moiety of this compound is ideally suited for the formation of cyclic acetals and ketals. slideshare.netpearson.com This reaction involves treating the diol with an aldehyde or a ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or a Lewis acid. organic-chemistry.org The formation of a five-membered dioxolane ring is thermodynamically favored and serves as an effective method to protect both hydroxyl groups simultaneously. organic-chemistry.orgchemtube3d.com A common protecting group is the acetonide, formed using acetone. pearson.com This protection is robust under basic and nucleophilic conditions but can be easily removed with aqueous acid, making it a valuable strategy in multi-step synthesis. masterorganicchemistry.comlibretexts.org The reaction is reversible, and water is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the product. libretexts.org

Table 2: Cyclic Acetal (B89532)/Ketal Protection of this compound This table is interactive. Click on the headers to sort.

| Carbonyl Compound | Acid Catalyst | Product Name |

|---|---|---|

| Acetone | p-Toluenesulfonic acid | (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl triphenylmethyl ether |

| Benzaldehyde | Zirconium tetrachloride (ZrCl₄) | (S)-(2-Phenyl-1,3-dioxolan-4-yl)methyl triphenylmethyl ether |

Selective mono-tosylation of diols is a crucial transformation that allows for the differential functionalization of the hydroxyl groups. jchemlett.comjchemlett.com In the case of this compound, the primary hydroxyl group (at C1) is generally more reactive than the secondary one (at C2) due to less steric hindrance. By carefully controlling reaction conditions, such as using a stoichiometric amount of p-toluenesulfonyl chloride (TsCl) at low temperatures in the presence of a base like pyridine, it is possible to achieve regioselective tosylation of the primary hydroxyl group. google.com More advanced methods, such as using silver(I) oxide as a mediator, can provide high selectivity for mono-tosylation. nih.gov The resulting tosylate is an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions at that specific position.

Formation of Cyclic Acetals and Ketals for Further Protection

Oxidative Cleavage of the 1,2-Diol Moiety

One of the most characteristic reactions of 1,2-diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. aklectures.comcas.cnnumberanalytics.com This reaction breaks the molecule into two smaller carbonyl-containing fragments. chemistrysteps.commasterorganicchemistry.com

Oxidative cleavage of this compound is efficiently achieved using reagents like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). masterorganicchemistry.comatamanchemicals.com Lead tetraacetate [Pb(OAc)₄] can also be used for this transformation, a reaction known as the Criegee oxidation. juniperpublishers.comnrochemistry.comrepec.org The reaction with periodate proceeds through a cyclic periodate ester intermediate. chemistrysteps.com The diol's hydroxyl groups attack the iodine atom of the periodate, forming a five-membered ring. chemistrysteps.commasterorganicchemistry.com This intermediate then undergoes a concerted rearrangement of electrons, leading to the cleavage of the C1-C2 bond and the formation of two carbonyl groups. The iodine is reduced from a +7 to a +5 oxidation state in the process. masterorganicchemistry.com In the case of this compound, this cleavage results in the formation of 2-(trityloxy)acetaldehyde and formaldehyde. chemistrysteps.com

Table 3: Reagents for Oxidative Cleavage of 1,2-Diols This table is interactive. Click on the headers to sort.

| Reagent | Common Name | Products from this compound |

|---|---|---|

| Sodium Periodate (NaIO₄) | Malaprade Oxidation | 2-(Trityloxy)acetaldehyde and Formaldehyde |

| Periodic Acid (HIO₄) | Malaprade Oxidation | 2-(Trityloxy)acetaldehyde and Formaldehyde |

Historically, periodate oxidation was a cornerstone technique for the structural elucidation of complex molecules, particularly carbohydrates. rsc.orgijsr.net By cleaving a molecule at its vicinal diol sites and analyzing the resulting fragments, chemists could deduce the original structure. ijsr.net For a larger, unknown molecule containing a this compound moiety, performing an oxidative cleavage and identifying the products—formaldehyde and a trityloxyacetaldehyde derivative—would confirm the presence and specific arrangement of this structural unit. aklectures.com In modern synthetic chemistry, this reaction is less used for elucidation but remains a valuable tool for controlled degradation, allowing for the transformation of a diol into an aldehyde for use in subsequent synthetic steps.

Periodate-Mediated Oxidations and Mechanistic Aspects

Nucleophilic and Electrophilic Reactivity of this compound Derivatives

The reactivity of this compound is primarily dictated by the three oxygen-containing functional groups: one trityl ether and two secondary hydroxyl groups. The bulky trityl (triphenylmethyl) group serves as a protecting group for the primary hydroxyl at the C3 position, rendering it largely unreactive under many conditions. Consequently, the characteristic chemical transformations of this molecule center on the vicinal diol moiety at the C1 and C2 positions. These secondary hydroxyl groups can act as nucleophiles, but they are poor leaving groups. Therefore, to engage in substitution or cyclization reactions, they must first be converted into more reactive derivatives. These derivatives then exhibit distinct electrophilic properties, readily reacting with a variety of nucleophiles.

Substitution Reactions at Adjacent Carbon Centers

The hydroxyl groups of this compound are not amenable to direct substitution by nucleophiles because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. To facilitate substitution, the hydroxyl groups must be chemically modified into better leaving groups. A prevalent strategy in organic synthesis is the conversion of alcohols into sulfonate esters, such as tosylates (p-toluenesulfonates, OTs) or mesylates (methanesulfonates, OMs).

This conversion is typically achieved by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The base neutralizes the HCl byproduct. This process transforms the inert hydroxyl group into a sulfonate group, which is an excellent leaving group due to the stability of its corresponding anion. Importantly, the formation of the sulfonate ester does not affect the stereochemistry at the carbon center.

Once activated as a tosylate or mesylate, the derivative of this compound becomes highly susceptible to nucleophilic attack at the corresponding carbon center (C1 or C2). The carbon atom bonded to the sulfonate group becomes electrophilic and readily undergoes nucleophilic substitution, typically via an SN2 mechanism. This reaction involves a backside attack by the nucleophile, resulting in the inversion of stereochemistry at the reaction center. A wide array of nucleophiles, such as halides, azide (B81097) ions, and cyanides, can be used to displace the tosylate group, enabling the synthesis of a diverse range of functionalized derivatives. jchemlett.comcaymanchem.com

Table 1: Representative Nucleophilic Substitution Reactions on a Monotosylated Derivative This table illustrates the general SN2 reactivity of a tosylated diol derivative. The starting material is (R)-3-(trityloxy)propane-1,2-diol-2-tosylate.

| Nucleophile (Nu⁻) | Reagent | Product | Stereochemistry |

| Azide | Sodium Azide (NaN₃) | (S)-1-azido-3-(trityloxy)propan-2-ol | Inversion at C2 |

| Bromide | Lithium Bromide (LiBr) | (S)-1-bromo-3-(trityloxy)propan-2-ol | Inversion at C2 |

| Cyanide | Sodium Cyanide (NaCN) | (S)-1-cyano-3-(trityloxy)propan-2-ol | Inversion at C2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (S)-1-(phenylthio)-3-(trityloxy)propan-2-ol | Inversion at C2 |

Intramolecular Cyclization Pathways

The vicinal diol structure of this compound is ideally suited for intramolecular cyclization reactions, with the most significant pathway being the formation of an epoxide. This transformation results in the formation of (trityloxymethyl)oxirane, a compound commonly known as glycidyl (B131873) trityl ether or trityl glycidol (B123203). chemimpex.comsigmaaldrich.comresearchgate.net This chiral epoxide is a valuable synthetic intermediate for a variety of complex molecules. chemimpex.comsigmaaldrich.com

The synthesis of the epoxide from the diol is a classic example of an intramolecular Williamson ether synthesis. The process begins with the selective activation of one of the hydroxyl groups, typically through monotosylation. When the resulting 3-trityloxy-1-tosyloxypropan-2-ol (or its regioisomer) is treated with a base (e.g., sodium hydride, NaH), the base deprotonates the remaining secondary hydroxyl group. This creates a potent internal nucleophile (an alkoxide), which immediately attacks the adjacent carbon bearing the tosylate leaving group. This intramolecular SN2 attack expels the tosylate and forms a strained, three-membered ether ring, the epoxide. guidechem.com

The resulting epoxide, glycidyl trityl ether, is a highly reactive derivative. The significant ring strain of the oxirane ring (approximately 13 kcal/mol) makes it an excellent electrophile. nih.gov It readily undergoes ring-opening reactions when treated with nucleophiles. cymitquimica.com Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered terminal carbon (C1) of the epoxide. This regioselectivity is crucial in synthetic applications, allowing for the controlled introduction of functional groups to generate 1,2-disubstituted glycerol (B35011) derivatives. cymitquimica.com

Table 2: Nucleophilic Ring-Opening of (S)-Glycidyl Trityl Ether This table details the electrophilic reactivity of the cyclized derivative, (S)-glycidyl trityl ether, with various nucleophiles.

| Nucleophile | Reagent(s) | Product | Reference(s) |

| Thiol | Dodecyl mercaptan | (R)-1-(Dodecylthio)-3-(trityloxy)propan-2-ol | cymitquimica.com |

| Xanthate | Potassium methyl xanthate | (R)-1-(trityloxy)-3-(methoxycarbothioylthio)propan-2-ol | cymitquimica.com |

| Thioacid | Thiodecanoic acid | (R)-S-(2-hydroxy-3-(trityloxy)propyl) decanethioate | cymitquimica.com |

| Purine base | N⁶-Benzoyladenine, NaH | N-Benzoyl-N⁹-[2-hydroxy-3-(trityloxy)propyl]adenine | chemimpex.com |

Applications in Complex Molecule and Chiral Synthesis

3-Trityloxypropane-1,2-diol as a Chiral Building Blockbccollegeasansol.ac.intcichemicals.com

This compound is a prominent member of the "chiral pool," which consists of readily available, enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral targets. bccollegeasansol.ac.in The pre-existing stereocenters in these building blocks are incorporated into the final molecule, obviating the need for a de novo asymmetric synthesis step. The trityl group offers significant steric hindrance, which can direct the stereochemical course of reactions at or near the diol functionality, while also allowing for selective deprotection under specific conditions.

The utility of this compound in asymmetric synthesis is a cornerstone of its application in modern organic chemistry. numberanalytics.com Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, which is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. The defined stereochemistry of (R)- or (S)-3-Trityloxypropane-1,2-diol allows it to be used as a chiral template. For instance, it can be used to synthesize chiral amines, which are themselves important building blocks and resolving agents.

The general strategy involves using the chiral diol to introduce chirality into an achiral substrate, often through the formation of diastereomers that can be separated. The bulky trityl group can influence the facial selectivity of reactions, guiding incoming reagents to a specific side of the molecule and thus controlling the formation of new stereocenters. This approach is fundamental in constructing molecules with multiple, well-defined stereogenic centers.

While enantiomerically pure versions of this compound can be prepared, another powerful strategy involves the resolution of its racemic mixture. Chemoenzymatic methods, which utilize enzymes for their high stereoselectivity, are particularly effective for this purpose. nih.gov Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols and their esters due to their commercial availability, broad substrate tolerance, and high enantioselectivity. nih.govalmacgroup.com

In a typical kinetic resolution process, a lipase (B570770) is used to selectively acylate one enantiomer of the racemic diol, leaving the other enantiomer unreacted. This enzymatic acylation allows for the separation of the fast-reacting enantiomer (now as an ester) from the slow-reacting enantiomer (the remaining diol). Vinyl acetate (B1210297) is a common acyl donor in these reactions because it leads to an irreversible acylation process. nih.gov For example, lipases such as those from Pseudomonas cepacia have demonstrated high enantioselectivity in the resolution of similar 1,2-diols. nih.govpolimi.it This approach provides access to both enantiomers of the starting material in high enantiomeric excess.

| Enzyme | Substrate Type | Reaction | Selectivity |

| Lipase PS from Amano | Racemic 1,2-diol with ester group | Acetylation | High selectivity for (R)-enantiomer |

| Porcine Pancreatic Lipase (PPL) | Racemic 1,2-diol with ester group | Acetylation | Moderate selectivity (E=13) |

| Pseudomonas cepacia Lipase (PSL-C) | Racemic 1,2-diols | Acylation | Good conversion and enantioselectivity |

| Candida antarctica Lipase B (CALB) | 3-Aryloxy-1,2-propanediols | Monoacetylation | High regioselectivity |

Integration into Asymmetric Synthesis Strategies

Role in Natural Product Synthesis and Analogueswikipedia.orgnih.gov

The total synthesis of natural products is a significant area of organic chemistry that validates synthetic strategies and provides access to biologically important molecules that are often scarce in nature. wikipedia.orgnih.gov this compound and its derivatives are valuable precursors in the synthesis of a variety of natural products and their analogues, particularly those containing polyol or glycerol-based substructures.

This compound serves as a starting material for the synthesis of more complex molecular scaffolds. For example, it is a precursor in the synthesis of chiral auxiliaries like (R)-1-(p-toluenesulfonyl)-3-trityloxypropan-2-ol, which has been used to resolve racemic compounds like the drug felodipine (B1672334) through the formation of separable diastereomeric esters. researchgate.net Furthermore, the compound is utilized in the synthesis of cleavable lipidic compounds for lipid nanoparticles (LNPs), which are critical for the delivery of nucleic acids in gene therapy. vulcanchem.com The trityl-protected glycerol (B35011) backbone is a key component of these complex delivery vehicles. vulcanchem.com

Many natural products, such as polyketides and macrolides, contain long chains with multiple stereocenters, often in the form of polyol segments (repeating hydroxyl groups). The stereocontrolled synthesis of these segments is a significant challenge. nih.govresearchgate.net Chiral building blocks derived from glycerol, such as this compound, provide a reliable starting point for the iterative construction of these polyol chains. nih.gov The existing stereocenter of the diol can be used to direct the formation of subsequent stereocenters, ensuring the correct relative and absolute stereochemistry in the final product. Strategies often involve the protection of one hydroxyl group, modification of the other, and then chain extension, with the stereochemistry being controlled at each step.

Preparation of Complex Molecular Scaffolds

Precursor for Specialized Glycerol Derivativessemanticscholar.orgpreprints.orgwikipathways.orgnih.gov

Glycerol and its derivatives are fundamental components of many biologically important molecules, most notably glycerophospholipids, which form the basis of cell membranes. wikipathways.orgnih.gov Enantiomerically pure glycerol derivatives are essential for the synthesis of these complex lipids with well-defined stereochemistry. This compound is a key precursor for a variety of these specialized glycerol derivatives. semanticscholar.orgpreprints.org

For example, the (R)- and (S)-enantiomers of this compound can be used to synthesize stereospecifically labeled glycerophospholipids, which are invaluable tools for studying lipid metabolism and membrane biology. molaid.com The trityl group serves as a reliable protecting group for the primary hydroxyl, allowing for selective modification of the secondary hydroxyl group and subsequent elaboration into the desired phospholipid headgroup and fatty acid side chains. This control is crucial as the biological function of phospholipids (B1166683) is highly dependent on their stereochemistry. The synthesis of synthetic ceramides (B1148491) and other sphingolipid analogues can also utilize chiral C3 building blocks derived from glycerol. semanticscholar.org

Synthesis of Glycerol Monoethers and Aminopropanediols

The strategic protection offered by the trityl group makes this compound an ideal starting material for the synthesis of specific isomers of glycerol monoethers and aminopropanediols. These compounds are important intermediates in the production of pharmaceuticals and other fine chemicals. nih.govalfachemic.com

Synthesis of Glycerol Monoethers

Glycerol monoethers are typically synthesized by the etherification of one of glycerol's hydroxyl groups. Starting with this compound allows for the synthesis to be directed to either the C-1 or C-2 position. The etherification of glycerol is a well-established field, with various methods focusing on different starting materials like glycidol (B123203) or glycerol itself. mdpi.com When using a protected substrate like this compound, the key challenge lies in achieving regioselective alkylation between the primary C-1 hydroxyl and the secondary C-2 hydroxyl.

The Williamson ether synthesis is a common method for this transformation. The reaction involves deprotonating the target hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Under carefully controlled conditions, preferential alkylation of the more sterically accessible and generally more acidic primary C-1 hydroxyl can be achieved.

The general synthetic sequence is outlined below:

| Step | Description | Reagents & Conditions | Purpose |

| 1 | Regioselective Alkylation | 1. Base (e.g., NaH, KH) in an aprotic solvent (e.g., THF, DMF). 2. Alkyl halide (R-X). | Forms the ether linkage preferentially at the C-1 position. |

| 2 | Deprotection | Mild acid (e.g., formic acid, trifluoroacetic acid in DCM). | Removes the trityl group from the C-3 hydroxyl to yield the final glycerol monoether. |

This strategy provides a reliable pathway to chiral 1-O-alkylglycerols, which are precursors for various lipids and signaling molecules. While direct synthesis from glycidol is also possible, it often results in a racemic mixture requiring further resolution.

Synthesis of Aminopropanediols

Aminopropanediols, particularly 3-amino-1,2-propanediol (B146019) and its isomers, are crucial intermediates for pharmaceuticals like X-ray contrast agents. google.comgoogle.com Synthesizing these from this compound allows for precise control of stereochemistry. The synthesis involves converting one of the diol's hydroxyl groups into a good leaving group, followed by nucleophilic substitution with an amine source.

The most common strategy involves the regioselective sulfonylation (e.g., tosylation or mesylation) of the primary C-1 hydroxyl group, which is more reactive than the secondary C-2 hydroxyl. This sulfonate ester is then an excellent electrophile for substitution. A two-step process involving an azide (B81097) intermediate is often preferred as it avoids over-alkylation issues common with direct amination using ammonia (B1221849) and typically proceeds with a clean inversion of stereochemistry (SN2 reaction). This approach is analogous to methods used to create other nitrogen-containing glycerol derivatives. nih.gov

The following table details the research findings for a typical synthesis of a 1-aminopropanediol derivative starting from this compound.

| Step | Description | Reagents & Conditions | Intermediate/Product | Research Findings |

| 1 | Regioselective Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270), 0°C to RT | 1-O-tosyl-3-O-tritylglycerol | The reaction proceeds with high regioselectivity for the less sterically hindered primary C-1 hydroxyl group. |

| 2 | Azide Displacement | Sodium azide (NaN₃), DMF, Heat | 1-azido-3-trityloxypropane-2-ol | The tosyl group is displaced by the azide nucleophile via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-1 position. |

| 3 | Azide Reduction | H₂, Palladium on carbon (Pd/C) or Lithium aluminum hydride (LiAlH₄) | 1-amino-3-trityloxypropane-2-ol | The azide is cleanly reduced to a primary amine without affecting the trityl ether or the secondary alcohol. |

| 4 | Deprotection | Formic acid or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-Amino-2,3-propanediol | The acid-labile trityl group is removed to unveil the final aminopropanediol product. |

This multi-step pathway highlights the utility of this compound as a foundational molecule for generating stereochemically defined and complex structures. While other methods exist to produce racemic aminopropanediol from feedstocks like epichlorohydrin, this chiral synthesis approach is indispensable when enantiopurity is required. google.commedcraveonline.com

Mechanistic Investigations and Computational Studies

Conformational Analysis of 3-Trityloxypropane-1,2-diol and its Derivatives

The spatial arrangement of the atoms in this compound is crucial for understanding its reactivity and interactions. Conformational analysis, the study of the energetics of different spatial arrangements (conformers), utilizes both theoretical and experimental methods to explore the molecule's preferred shapes. lumenlearning.com

The key rotatable bonds in this compound that dictate its conformational landscape are the C1-C2 bond of the diol backbone and the C3-O bond connecting to the bulky trityl group. Rotation around the C1-C2 bond in 1,2-diols leads to distinct conformers, primarily the gauche and anti arrangements. bkcc.ac.in In the anti conformer, the two hydroxyl groups are positioned at a dihedral angle of 180°, minimizing steric repulsion. Conversely, in the gauche conformer, the hydroxyl groups are at a 60° dihedral angle, which allows for the potential formation of an intramolecular hydrogen bond between them. This hydrogen bonding can stabilize the gauche conformation, making it more populated than the anti form in many 1,2-diols, such as ethylene (B1197577) glycol. bkcc.ac.in The presence of the very large trityl group at the C3 position introduces significant steric hindrance, which will heavily influence the population of stable conformers.

Theoretical and computational chemistry serve as powerful tools for investigating the molecular properties of compounds like this compound. albany.edu Methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are employed to model molecular structures, predict stable conformations, and calculate their relative energies. albany.edursc.org

DFT is a quantum mechanical method that analyzes the electron density to determine the ground-state properties of a molecule, including its geometry and energy. nih.govscirp.org By solving the Kohn-Sham equations, DFT can achieve high accuracy in predicting molecular orbital interactions and energy levels. nih.gov For this compound, DFT calculations would involve optimizing the geometry of various possible conformers (e.g., different rotations around the C-C and C-O bonds) to identify the lowest energy (most stable) structures. The selection of appropriate functionals and basis sets is critical for the accuracy of these calculations. nih.govscirp.org

Molecular Mechanics, a classical method, uses force fields to estimate the potential energy of a molecule based on the positions of its atoms. While less computationally intensive than DFT, MM is effective for exploring the conformational space of large molecules. albany.edu For a molecule with the steric bulk of this compound, MM can efficiently map out the potential energy surface associated with bond rotations, highlighting sterically forbidden regions and identifying low-energy conformers.

Table 1: Theoretical Methods in Conformational Analysis

| Computational Method | Principle | Application to this compound | Key Insights |

|---|---|---|---|

| Density Functional Theory (DFT) | Solves quantum mechanical equations based on electron density. nih.govscirp.org | Geometry optimization of conformers, calculation of relative energies, analysis of intramolecular hydrogen bonding. | Provides accurate energies for stable conformers, details of electronic structure. nih.gov |

| Molecular Mechanics (MM) | Uses classical force fields to calculate potential energy. albany.edu | Rapid scanning of conformational space, identification of low-energy conformers, analysis of steric hindrance from the trityl group. | Maps the potential energy surface, highlights sterically favorable/unfavorable arrangements. albany.edu |

Experimental techniques provide physical evidence to validate and complement theoretical findings. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformational equilibria in solution. By analyzing coupling constants (specifically ³J-values) and through-space interactions via the Nuclear Overhauser Effect (NOE), the predominant conformations of flexible molecules like 1,2-diols can be determined. researchgate.net For this compound, ¹H NMR would allow for the analysis of the dihedral angle between the protons on C1 and C2, helping to distinguish between gauche and anti populations.

Circular Dichroism (CD) spectroscopy is another valuable technique, particularly for chiral molecules, to analyze conformations. researchgate.net Although this compound itself is achiral unless a chiral center is introduced, derivatives of it could be studied by CD to understand how the bulky trityl group influences the conformation of an adjacent chiral center.

Theoretical Calculations (e.g., DFT, Molecular Mechanics)

Elucidation of Reaction Mechanisms

Understanding the pathways by which this compound undergoes chemical transformations is essential for its application in synthesis. Mechanistic studies focus on identifying intermediates, transition states, and the sequence of elementary steps involved in a reaction.

The trityl group is a widely used protecting group for primary alcohols due to its steric bulk and its stability under many conditions, yet it can be removed under acidic conditions. ua.es

Tritylation: The synthesis of this compound typically involves the reaction of glycerol (B35011) or a related propane-1,2-diol derivative with trityl chloride (TrCl) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). ua.escore.ac.uk The mechanism involves the nucleophilic attack of a primary hydroxyl group on the electrophilic trityl chloride. The high regioselectivity for the primary alcohol is due to the significant steric hindrance of the trityl group, which prevents it from easily reacting with secondary alcohols.

Detritylation: The removal of the trityl group (detritylation) is often achieved under acidic conditions, which proceed via the formation of a highly stable trityl cation (triphenylmethyl cation). ua.es Alternative, milder methods have also been developed. For instance, detritylation can be mediated by lithium chloride (LiCl) in methanol (B129727), a process believed to involve the formation of a trityl cation that is subsequently trapped by the chloride ion to form trityl chloride. ua.es Another method uses indium metal in a protic medium, which is proposed to occur via a single electron transfer (SET) mechanism, forming a trityl radical intermediate. core.ac.uk

Table 2: Comparison of Detritylation Mechanisms

| Reagent/Condition | Proposed Mechanism | Key Intermediate | Reference |

|---|---|---|---|

| Protic Acid (e.g., HCl) | Acid-catalyzed cleavage of the C-O bond | Trityl cation (Tr⁺) | ua.es |

| LiCl in Methanol | Formation of trityl cation, trapped by Cl⁻ | Trityl cation (Tr⁺) | ua.es |

| Indium Metal | Single Electron Transfer (SET) from metal to ether | Trityl radical (Tr•) | core.ac.uk |

Vicinal diols (1,2-diols) can undergo various transformations, including oxidation, rearrangement, and dehydration. The dehydration of diols to form ketones or alkenes is a significant reaction class. For instance, the pinacol (B44631) rearrangement converts a 1,2-diol to a ketone under acidic conditions. chemistrysteps.com

The dehydration of a 1,2-diol can also be catalyzed by enzymes. Radical S-adenosyl-l-methionine (SAM) enzymes, for example, can catalyze the dehydration of 1,2-diols through a radical-based mechanism. nih.gov This process typically begins with the abstraction of a hydrogen atom by a 5'-deoxyadenosyl radical, generating a substrate radical. nih.gov Subsequent steps can involve the formation of a ketyl radical intermediate followed by the elimination of a hydroxyl group. nih.gov While this specific enzymatic process may not directly apply to the simple structure of this compound, it illustrates the complex radical-mediated pathways that diols can undergo.

Another transformation is the Corey-Winter olefin synthesis, which converts 1,2-diols into olefins. wikipedia.org The mechanism involves the formation of a cyclic thiocarbonate, which then decomposes upon treatment with a phosphite (B83602) ester to yield the alkene stereospecifically. wikipedia.org

Computational modeling provides profound insights into the mechanisms of catalytic reactions at an atomic level. nih.gov DFT calculations can be used to map the entire reaction coordinate for a catalytic cycle, identifying the structures and energies of reactants, transition states, and products. nih.govrsc.org

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 3-Trityloxypropane-1,2-diol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by two main regions. The aromatic region typically shows a complex multiplet between 7.2 and 7.5 ppm, corresponding to the 15 protons of the three phenyl rings of the trityl group. researchgate.net The aliphatic region, between approximately 3.0 and 4.0 ppm, contains signals for the five protons on the propane-1,2-diol backbone. The two hydroxyl protons often appear as broad singlets, whose chemical shift can vary depending on the solvent and concentration. researchgate.netnih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show distinct signals for the aromatic carbons of the trityl group, typically in the range of 127-144 ppm. researchgate.net A key signal is the quaternary carbon of the trityl group (C(Ph)₃), which appears around 87 ppm. The carbons of the propane-diol moiety are found in the more upfield region, with the CH₂-O-Trityl carbon appearing around 67 ppm, the CH-OH carbon around 69-70 ppm, and the CH₂-OH carbon around 65 ppm. researchgate.netresearchgate.net

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H (Trityl) | 7.20 - 7.50 (m) | 15H, multiplet from three phenyl rings |

| CH(OH) | ~3.9 (m) | 1H, methine proton | |

| CH₂(OH) & CH₂OTr | ~3.2 - 3.7 (m) | 4H, methylene (B1212753) protons | |

| OH | Variable (br s) | 2H, broad singlet, exchangeable with D₂O | |

| ¹³C NMR | Aromatic C-H (Trityl) | 127.0 - 128.7 | ortho, meta, and para carbons |

| Aromatic C-ipso (Trityl) | ~144.0 | Quaternary carbons attached to the central carbon | |

| C(Ph)₃ | ~87.0 | Central quaternary carbon of the trityl group | |

| CH(OH) | ~70.0 | Glycerol (B35011) backbone carbon | |

| CH₂OTr & CH₂(OH) | ~65.0 - 67.5 | Glycerol backbone carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. ntnu.no A prominent broad band is observed in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of the bulky trityl group is confirmed by several absorptions: aromatic C-H stretching just above 3000 cm⁻¹, and sharp peaks for aromatic C=C stretching in the 1600-1450 cm⁻¹ range. escholarship.org The aliphatic C-H stretching of the propane (B168953) backbone appears just below 3000 cm⁻¹. Strong C-O stretching vibrations for the primary and secondary alcohols and the ether linkage are observed in the fingerprint region, typically between 1150 and 1000 cm⁻¹. researchgate.net

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3600 - 3200 | Broad, Strong | O-H stretch (hydroxyl groups) |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H stretch (trityl group) |

| 3000 - 2850 | Medium | Aliphatic C-H stretch (propane backbone) |

| 1600, 1490, 1450 | Medium, Sharp | Aromatic C=C ring stretch (trityl group) |

| 1150 - 1000 | Strong | C-O stretch (ether and alcohol) |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 334.4 g/mol ), the molecular ion peak ([M]⁺) may be observed, but it is often of low intensity. The most characteristic and dominant feature in the mass spectrum of trityl-containing compounds is the formation of the highly stable trityl cation ([C(C₆H₅)₃]⁺) through the facile cleavage of the trityl-oxygen bond. capes.gov.brglenresearch.com This results in an intense base peak at a mass-to-charge ratio (m/z) of 243. capes.gov.brnih.govwashington.edu Fragmentation of this cation can lead to other characteristic ions, such as the fluorenyl cation at m/z 165, resulting from the loss of a benzene (B151609) molecule. core.ac.uk

| m/z | Ion Structure | Description |

|---|---|---|

| 334 | [C₂₂H₂₂O₃]⁺ | Molecular Ion ([M]⁺), often weak or absent |

| 243 | [C(C₆H₅)₃]⁺ | Trityl cation, typically the base peak |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation, from loss of benzene from the trityl cation |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Benzoyl cation or other fragment from phenyl ring rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for isolating this compound from reaction mixtures and for verifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Due to the presence of both polar diol and nonpolar trityl groups, both normal-phase and reversed-phase chromatography can be employed.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica (B1680970) or diol-modified silica) and a nonpolar mobile phase (e.g., mixtures of hexane (B92381) and ethyl acetate). In this mode, less polar compounds elute faster. This method is effective for separating the product from more polar starting materials or byproducts. clearsynth.com

Reversed-Phase HPLC: Employs a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase (e.g., mixtures of water/acetonitrile or water/methanol). This is particularly useful for assessing the purity of the final product, where more polar impurities would elute before the target compound. Specialized diol columns can also be used in reversed-phase mode, offering unique selectivity for polyhydroxy compounds. core.ac.uk

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method widely used to monitor the progress of synthesis reactions and to determine appropriate solvent systems for column chromatography purification. washington.edunih.gov For this compound, silica gel plates (e.g., Silica Gel 60 F₂₅₄) are commonly used as the stationary phase. beilstein-journals.org

The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio is adjusted to achieve optimal separation; a common starting point is a 4:1 or 3:1 mixture of hexane:ethyl acetate. The spots on the TLC plate can be visualized under UV light (254 nm) due to the UV-active trityl group. wiley-vch.de Alternatively, chemical staining agents that react with the diol functionality, such as potassium permanganate (B83412) or iodine vapor, can be used for visualization. beilstein-journals.org The retention factor (Rf value) is calculated to quantify the movement of the compound on the plate, which helps in assessing purity and identifying fractions during column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC)

Stereochemical Characterization Methods

The definitive assignment of stereochemistry for chiral molecules like this compound is fundamental in many areas of chemical and pharmaceutical research. The spatial arrangement of substituents around the chiral center at the C-2 position dictates the molecule's interaction with other chiral entities, such as enzymes or chiral catalysts. Advanced analytical techniques are employed to determine both the relative purity of one enantiomer over the other (enantiomeric excess) and the absolute three-dimensional arrangement of its atoms (absolute configuration).

Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers and the determination of their purity. uma.es The underlying principle involves the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

For glycerol derivatives, including those with a trityl protecting group, polysaccharide-based CSPs are particularly effective. phenomenex.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, possess numerous chiral centers that can engage in various interactions (e.g., hydrogen bonding, dipole-dipole, π-π stacking) with the enantiomers. phenomenex.comnih.gov The resolution of racemic 1-alkyl-3-trityl-rac-glycerols has been successfully investigated using a column with cellulose tribenzoate coated on silica. nih.gov The separation is achieved isocratically, with a mobile phase commonly consisting of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol. nih.gov The relative proportions of these solvents, along with column temperature and flow rate, are critical parameters that are optimized to achieve baseline separation of the enantiomeric peaks. nih.gov

The enantiomeric excess (ee) is calculated from the integrated areas of the two separated enantiomer peaks in the chromatogram. This direct analytical approach is preferred over methods requiring derivatization because it is faster and avoids potential side reactions or kinetic resolution that could alter the original enantiomeric ratio.

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose Derivatives (e.g., Cellulose tribenzoate) | nih.gov |

| Support | Coated or Immobilized on High-Purity Silica Gel | phenomenex.comnih.gov |

| Mobile Phase | Hexane / Isopropanol mixtures | nih.gov |

| Elution Mode | Isocratic | nih.gov |

| Detection | UV-Vis, Circular Dichroism (CD), or Fluorescence | uma.es |

Derivatization Methods for Absolute Configuration (e.g., Modified Mosher’s)

While chiral HPLC can determine the ratio of enantiomers, it does not inherently assign the absolute configuration (R or S) without a pure standard of a known configuration. For this purpose, derivatization methods followed by Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed. The most common of these is the Mosher's ester analysis. springernature.comumn.edu

This method is used to deduce the absolute configuration of secondary alcohols, such as the C-2 hydroxyl group in this compound (after selective protection of the primary hydroxyl). springernature.comnih.gov The protocol involves reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), in separate reactions to form a pair of diastereomeric esters. umn.edu

Because these esters are diastereomers, they have distinct physical properties and, crucially, different ¹H NMR spectra. youtube.com The key to the analysis lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the esters, the MTPA's phenyl group orients itself in a way that shields or deshields nearby protons of the original alcohol substrate. umn.edu By comparing the chemical shifts (δ) of the protons in the (S)-MTPA ester versus the (R)-MTPA ester, a difference (Δδ = δS - δR) is calculated for each proton. The sign of the Δδ values for protons on either side of the original carbinol carbon follows a predictable pattern, which allows for the unambiguous assignment of the absolute configuration. springernature.comumn.edu For a secondary alcohol with the S configuration, protons on one side of the carbinol plane will have a positive Δδ, while those on the other side will have a negative Δδ; the pattern is reversed for the R configuration. illinois.edu

| Proton Group (Li) | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) | Configuration Assignment Inference |

|---|---|---|---|---|

| CH₂-OTr | 3.20 | 3.25 | +0.05 | Positive Δδ values on this side of the carbinol suggest an (S) configuration at C-2 based on the standard model. |

| CH-OH (now CH-OMTPA) | 4.15 | 4.22 | +0.07 | |

| CH₂-OH (now CH₂-OMTPA) | 3.80 | 3.76 | -0.04 | Negative Δδ values on this side of the carbinol reinforce the (S) configuration assignment. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. pmda.go.jpencyclopedia.pub An optically active compound will absorb the two components of polarized light to different extents, resulting in a CD spectrum. uzh.ch This technique is exceptionally sensitive to the stereochemical structure of a molecule. nih.gov

For a molecule like this compound, the chiral center at C-2 makes the molecule optically active. The CD spectrum serves as a unique spectroscopic fingerprint for each enantiomer. chiralabsxl.com Critically, the spectra of two enantiomers are exact mirror images of each other. encyclopedia.pubchiralabsxl.com Therefore, by comparing the CD spectrum of an unknown sample to that of a reference compound with a known absolute configuration, the stereochemistry of the sample can be determined.

The shape and sign of the CD signals, known as Cotton effects, are directly related to the three-dimensional arrangement of the chromophores within the molecule. uzh.ch While the glycerol backbone itself has weak chromophores, the introduction of the trityl group provides a strong UV-absorbing chromophore. The chiral disposition of this group relative to the rest of the molecule can give rise to a distinct CD spectrum. Studies on related chiral glycerol derivatives, such as 3-aryloxy-1,2-propanediols and glycerophospholipids, have demonstrated the utility of CD spectroscopy in their stereochemical analysis. acs.orgresearchgate.net In some cases, specific empirical rules or theoretical models, like exciton (B1674681) coupling theory (if a second chromophore is present), can be used to predict the absolute configuration directly from the CD spectrum. encyclopedia.pubchiralabsxl.com

| Enantiomer | Wavelength of Maxima (λmax) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| (R)-3-Trityloxypropane-1,2-diol | ~225 nm | Positive (+) | +5000 |

| (S)-3-Trityloxypropane-1,2-diol | ~225 nm | Negative (-) | -5000 |

Note: The data in Table 3 are illustrative examples based on typical spectral regions for aromatic chromophores and are intended to demonstrate the mirror-image nature of enantiomeric CD spectra.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products